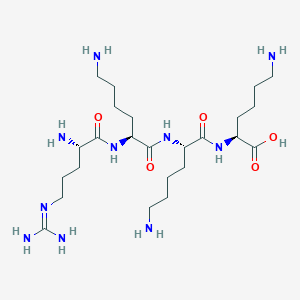
L-Lysine, L-arginyl-L-lysyl-L-lysyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Lysine, L-arginyl-L-lysyl-L-lysyl- is a peptide composed of the amino acids lysine and arginine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The presence of multiple lysine residues and an arginine residue in its structure suggests that it may have unique biochemical properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-arginyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (L-lysine) to the resin. Subsequent amino acids (L-arginine, L-lysyl, and L-lysyl) are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-arginyl-L-lysyl-L-lysyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate and purify the synthesized peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Lysine, L-arginyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The amino groups in lysine and arginine residues can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert disulfide bonds (if present) to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents such as acyl chlorides or isocyanates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lysine residues can lead to the formation of allysine, while reduction of disulfide bonds results in free thiol groups.
Applications De Recherche Scientifique
L-Lysine, L-arginyl-L-lysyl-L-lysyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: Utilized in the development of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of L-Lysine, L-arginyl-L-lysyl-L-lysyl- involves its interaction with various molecular targets. The positively charged amino groups in lysine and arginine residues can form electrostatic interactions with negatively charged molecules, such as nucleic acids and proteins. These interactions can influence cellular processes, including signal transduction, gene expression, and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Lysine, L-lysyl-L-prolylglycyl-L-arginyl-: Another peptide with similar amino acid composition but different sequence.
L-Lysine, L-arginyl-L-arginyl-L-lysyl-: Contains an additional arginine residue, which may alter its biochemical properties.
Uniqueness
L-Lysine, L-arginyl-L-lysyl-L-lysyl- is unique due to its specific sequence and the presence of multiple lysine residues, which can enhance its binding affinity to negatively charged molecules. This makes it a valuable compound for studying peptide interactions and developing peptide-based therapeutics.
Propriétés
Numéro CAS |
627091-96-7 |
|---|---|
Formule moléculaire |
C24H50N10O5 |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H50N10O5/c25-12-4-1-9-17(32-20(35)16(28)8-7-15-31-24(29)30)21(36)33-18(10-2-5-13-26)22(37)34-19(23(38)39)11-3-6-14-27/h16-19H,1-15,25-28H2,(H,32,35)(H,33,36)(H,34,37)(H,38,39)(H4,29,30,31)/t16-,17-,18-,19-/m0/s1 |
Clé InChI |
KKSXMAAXNQLBMS-VJANTYMQSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-dichlorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B14211632.png)
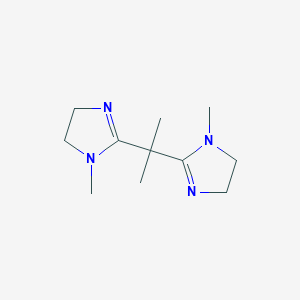
![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)
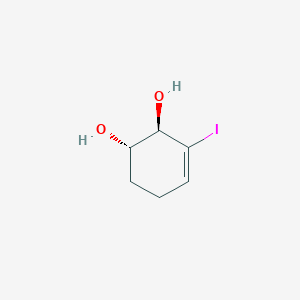
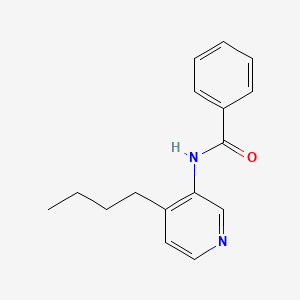

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(furan-2-yl)methyl]-2H-indole-4-carboxamide](/img/structure/B14211672.png)
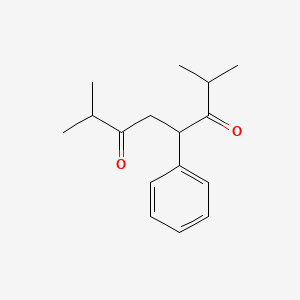
![Benzonitrile, 4-[6-[(1-cyclopentyl-4-piperidinyl)oxy]-3-pyridazinyl]-](/img/structure/B14211679.png)

![Ethyl {3-amino-4-[(propan-2-yl)oxy]phenyl}acetate](/img/structure/B14211689.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 6-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14211695.png)
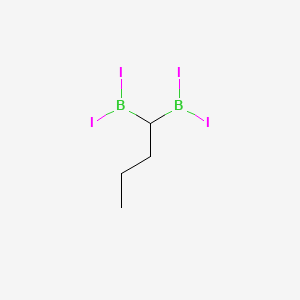
![1H-Pyrrolo[2,3-b]pyridin-1-amine, 5-bromo-N,N-dimethyl-](/img/structure/B14211718.png)
